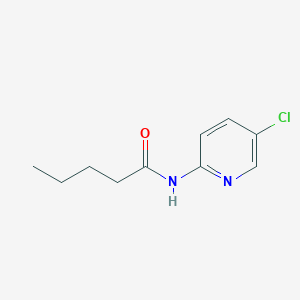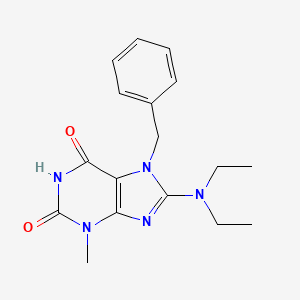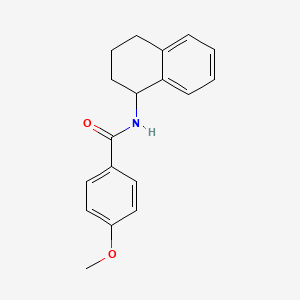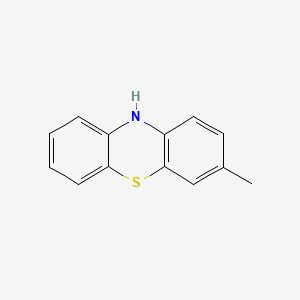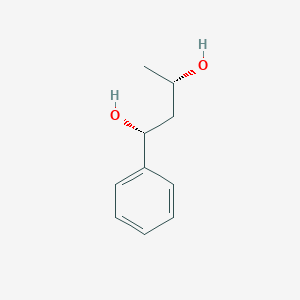![molecular formula C12H7NO2 B14153372 1H-Benz[e]isoindole-1,3(2H)-dione CAS No. 4379-50-4](/img/structure/B14153372.png)
1H-Benz[e]isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benz[e]isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by a fused benzene ring and an isoindole core, making it a significant structure in organic chemistry. It is known for its stability and unique reactivity, which makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benz[e]isoindole-1,3(2H)-dione can be synthesized through several methods. One common approach involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another method includes the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, which provides efficient access to isoindoles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-Benz[e]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindoles, quinonoid derivatives, and dihydroisoindoles, depending on the reaction conditions and reagents used.
Scientific Research Applications
1H-Benz[e]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Benz[e]isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions.
Comparison with Similar Compounds
1H-Isoindole: Similar in structure but lacks the fused benzene ring.
1H-Isoquinoline: Contains a nitrogen atom in a different position within the ring system.
1H-Indole: A simpler structure with a single nitrogen-containing ring.
Uniqueness: 1H-Benz[e]isoindole-1,3(2H)-dione is unique due to its fused benzene ring, which imparts additional stability and reactivity. This structural feature distinguishes it from other isoindole derivatives and enhances its potential for various applications.
Properties
CAS No. |
4379-50-4 |
|---|---|
Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
benzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C12H7NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)12(15)13-11/h1-6H,(H,13,14,15) |
InChI Key |
ZWXOIMOUNGHTRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


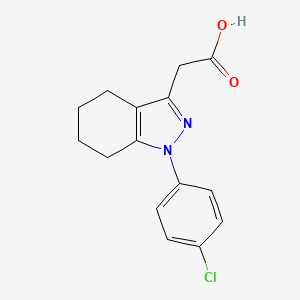

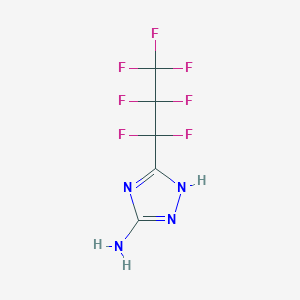
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![1-{[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14153311.png)
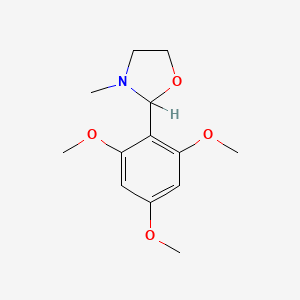
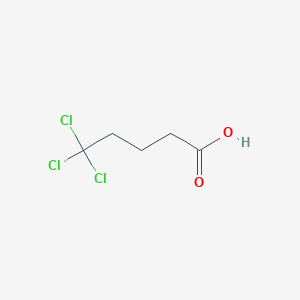
![2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14153332.png)
![4-[(2-Fluorophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14153337.png)
